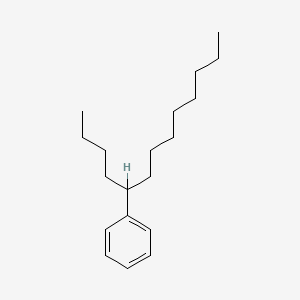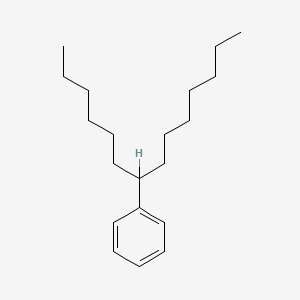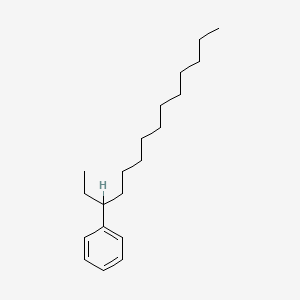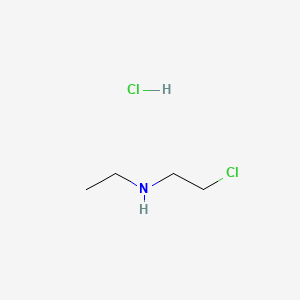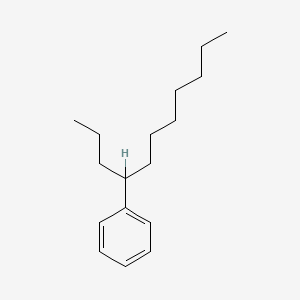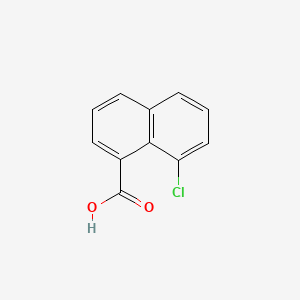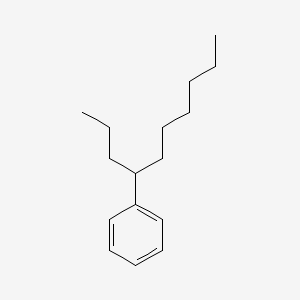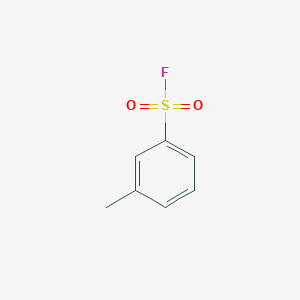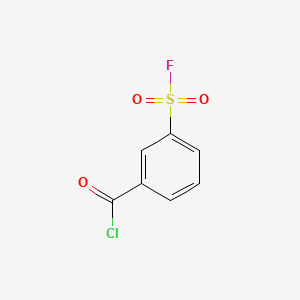
4-(Oxiran-2-ylmethoxy)butan-1-OL
Vue d'ensemble
Description
4-(Oxiran-2-ylmethoxy)butan-1-OL, also known as glycidol, is an organic compound that has been widely used in the fields of chemistry, biology, and medicine. It is a colorless liquid with a mild odor and is commonly used as a reagent in organic synthesis. Glycidol has been the subject of numerous scientific studies due to its unique chemical properties and potential applications.
Applications De Recherche Scientifique
Organic Synthesis
- Synthesis of Functionally Substituted Butan-4-olides : This compound has been used in synthesizing new functionally substituted butan-4-olides, key intermediates in organic synthesis. The process involves reactions with various epoxides and acids, highlighting its versatility in chemical transformations (Mesropyan et al., 2010).
Nanotechnology
- Optical Gating of Synthetic Ion Channels : 4-(Oxiran-2-ylmethoxy)butan-1-OL derivatives have been utilized in the optical gating of nanofluidic devices. These compounds enable the modification of the inner surface of synthetic ion channels, allowing for controlled transport of ionic species in response to UV light, which is significant in applications like sensing and information processing (Ali et al., 2012).
Biocatalysis
- Production of Enantiopure Chiral Epoxides : The compound has been used in the production of enantiopure chiral epoxides using recombinant styrene monooxygenase expressed in E. coli. These chiral epoxides are important in pharmaceutical synthesis, demonstrating the compound's utility in biotechnological applications (Gyuranová et al., 2021).
Crystallography
- Structural Analysis : The compound's crystal structures have been studied, offering insights into its molecular arrangement and interactions. This knowledge aids in understanding its chemical behavior and potential applications in material science (Obreza & Perdih, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-(oxiran-2-ylmethoxy)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-1-2-4-9-5-7-6-10-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCBPQPFMHUATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599896 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxiran-2-ylmethoxy)butan-1-OL | |
CAS RN |
4711-95-9 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



